molecular formula C16H16FNO2 B8304839 N-(4-fluorophenyl)-3-(3-methoxyphenyl)propanamide

N-(4-fluorophenyl)-3-(3-methoxyphenyl)propanamide

Cat. No. B8304839
M. Wt: 273.30 g/mol
InChI Key: XBCPQIBMVMPBTD-UHFFFAOYSA-N
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Patent
US07279489B2

Procedure details

The title compound was prepared as described in Example 1. A, using 3-methoxyphenylpropionylchloride (6.62 g, 33.3 mmol) and 4-fluoroaniline (3.70 g, 33.3 mmol) to afford N-(4-fluorophenyl)-3-(3-methoxyphenyl)propanamide (8.85 g, 97% yield): ES-MS (m/z) 273.
Quantity
6.62 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:9][CH2:10][C:11](Cl)=[O:12])[CH:6]=[CH:7][CH:8]=1.[F:14][C:15]1[CH:21]=[CH:20][C:18]([NH2:19])=[CH:17][CH:16]=1>>[F:14][C:15]1[CH:21]=[CH:20][C:18]([NH:19][C:11](=[O:12])[CH2:10][CH2:9][C:5]2[CH:6]=[CH:7][CH:8]=[C:3]([O:2][CH3:1])[CH:4]=2)=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
6.62 g
Type
reactant
Smiles
COC=1C=C(C=CC1)CCC(=O)Cl
Step Two
Name
Quantity
3.7 g
Type
reactant
Smiles
FC1=CC=C(N)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)NC(CCC1=CC(=CC=C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.85 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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